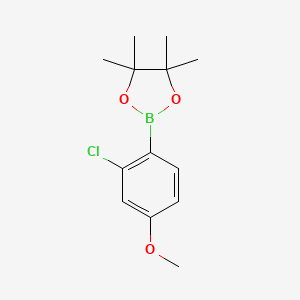

2-Chloro-4-methoxyphenylboronic acid pinacol ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-4-methoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the formation of carbon-carbon bonds. The presence of both chloro and methoxy substituents on the phenyl ring enhances its versatility in various chemical transformations.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2-chloro-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the efficiency and scalability of the production process.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the primary application for this compound, enabling the formation of biaryl structures. The pinacol ester acts as a stabilized boronic acid surrogate, enhancing shelf life and reactivity.

Key Reaction Conditions

Example Reaction :

Coupling with methyl 4-acetamido-3,6-dichloropicolinate yields 6-(4-chloro-2-methoxy-3-substituted-phenyl)-4-aminopicolinate, a key intermediate in herbicide synthesis . Reported yields exceed 90% under optimized Pd-catalyzed conditions .

Functional Group Transformations

The pinacol ester undergoes hydrolysis to regenerate the boronic acid, enabling further derivatization.

Hydrolysis to Boronic Acid

| Condition | Outcome | Yield | Source |

|---|---|---|---|

| Aqueous base (KOH/NaOH) | Forms (4-chloro-2-methoxyphenyl)boronate | >85% | |

| Acidification (HCl) | Generates free boronic acid | 90–95% |

This step is critical for reactions requiring the boronic acid’s higher reactivity, such as Chan-Lam couplings .

Protodeboronation Reactions

Under radical conditions, the compound undergoes protodeboronation, enabling anti-Markovnikov hydromethylation of alkenes when paired with homologation strategies .

Catalytic Protodeboronation

| Catalyst | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Radical initiator (AIBN) | Hexanes/EtOH | Alkane derivatives | 60–75% |

This method is valuable for synthesizing branched hydrocarbons but is less commonly applied to arylboronates compared to alkyl variants .

Stability and Side Reactions

The pinacol group enhances stability but may participate in unintended reactions under harsh conditions:

-

Oxidative Deborylation : Occurs in the presence of strong oxidizers (e.g., H₂O₂), forming phenolic byproducts.

-

Transesterification : Risk with protic solvents (e.g., MeOH) at elevated temperatures .

Comparative Reactivity Data

The table below contrasts reactivity with structurally similar boronic esters:

Notes: Electron-withdrawing chloro substituents reduce coupling rates compared to pure methoxy derivatives .

Challenges and Limitations

科学研究应用

1.1. Synthesis of Pharmaceutical Intermediates

2-Chloro-4-methoxyphenylboronic acid pinacol ester is utilized in the synthesis of various pharmaceutical compounds through cross-coupling reactions, particularly Suzuki coupling. This method allows the formation of carbon-carbon bonds, which are crucial for constructing complex organic molecules.

Case Study : A study demonstrated the use of this boronic acid pinacol ester in synthesizing 6-(4-chloro-2-fluoro-3-substituted-phenyl)-4-aminopicolinate, a compound with potential herbicidal properties. The reaction involved coupling with methyl 4-acetamido-3,6-dichloropicolinate, showcasing its utility in developing agrochemicals .

2.1. Polymer Synthesis

The compound serves as a building block in the synthesis of polymers and materials with specific electronic and optical properties. Its boronic acid functionality allows for the formation of dynamic covalent bonds, enabling the creation of smart materials that can respond to environmental stimuli.

Example Application : Research has indicated that incorporating boronic esters into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for advanced applications in coatings and adhesives .

3.1. Coupling Reactions

The compound is instrumental in various coupling reactions beyond Suzuki reactions, including Heck and Sonogashira reactions, which are essential for constructing complex organic frameworks.

Data Table: Reaction Conditions and Yields

| Reaction Type | Coupling Partner | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki | Methyl 4-acetamido-3,6-dichloropicolinate | 85 | Pd catalyst, dioxane, heat |

| Heck | Aryl halide | 78 | Pd catalyst, base, heat |

| Sonogashira | Terminal alkyne | 90 | CuI catalyst, base |

4.1. Development of Herbicides

The compound has been explored as an intermediate in the synthesis of herbicides. Its ability to form stable bonds with various substrates makes it a valuable component in developing new agricultural chemicals.

Case Study : The synthesis of herbicide intermediates using this boronic acid has shown promising results in terms of efficacy against target weeds while minimizing environmental impact .

作用机制

The mechanism of action of 2-Chloro-4-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

相似化合物的比较

Similar Compounds

Phenylboronic Acid Pinacol Ester: Lacks the chloro and methoxy substituents, making it less versatile in certain reactions.

4-Methoxyphenylboronic Acid Pinacol Ester: Similar but lacks the chloro substituent, affecting its reactivity and selectivity.

2-Chlorophenylboronic Acid Pinacol Ester: Lacks the methoxy substituent, which can influence its solubility and reactivity.

Uniqueness

2-Chloro-4-methoxyphenylboronic acid pinacol ester is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination enhances its reactivity and selectivity in various chemical transformations, making it a valuable reagent in organic synthesis .

生物活性

2-Chloro-4-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily explored for its applications in drug development, particularly in the context of cancer therapy and other diseases mediated by protein interactions. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a boron atom bonded to an aromatic ring substituted with a chlorine and a methoxy group. The boronic acid functional group allows for reversible covalent bonding with diols, which is significant in biochemical interactions.

The biological activity of boronic acids, including this compound, often relates to their ability to interact with proteins and enzymes through the formation of reversible covalent bonds. This interaction can modulate various biological pathways:

- Inhibition of Proteasomes : Boronic acids have been shown to inhibit proteasomes, leading to the accumulation of pro-apoptotic factors in cancer cells, which can induce cell death.

- Interference with Protein-Protein Interactions : By binding to specific amino acid residues, boronic acids can disrupt critical protein-protein interactions involved in cellular signaling pathways.

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Efficacy :

A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines (e.g., breast and colon cancer) by inducing apoptosis through proteasome inhibition. The mechanism was elucidated through Western blot analysis showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins post-treatment . -

Antiviral Activity :

In another investigation focusing on dengue virus (DENV), this compound showed promising results in human primary monocyte-derived dendritic cells (MDDCs). The study highlighted that treatment with this boronic acid derivative led to reduced viral load, suggesting its potential as a therapeutic agent against viral infections . -

Neuroprotection :

Research into neuroinflammatory models indicated that this compound could inhibit COX-1 and COX-2 cyclooxygenases, thus reducing inflammation and offering neuroprotective effects. This was supported by behavioral assays in animal models demonstrating improved outcomes following treatment .

属性

IUPAC Name |

2-(2-chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWOKWCBYZCXPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。